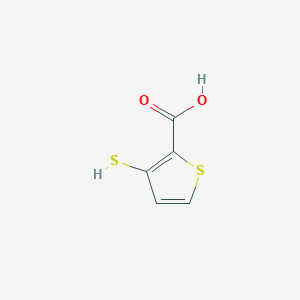

3-Sulfanyl-2-thiophenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Sulfanyl-2-thiophenecarboxylic acid is an organic compound . It belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

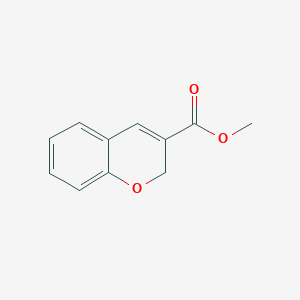

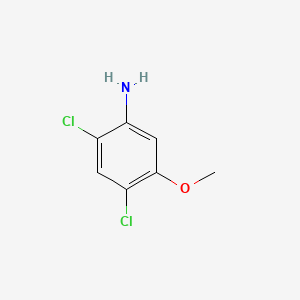

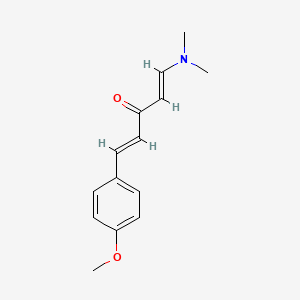

Molecular Structure Analysis

The molecular structure of 3-Sulfanyl-2-thiophenecarboxylic acid is represented by the linear formula C5H4O2S2 . It has a molecular weight of 160.22 . The InChI code for this compound is 1S/C5H4O2S2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H,6,7) .Physical And Chemical Properties Analysis

3-Sulfanyl-2-thiophenecarboxylic acid is a solid compound . It should be stored under inert gas .Applications De Recherche Scientifique

Chemical Synthesis

“3-Sulfanyl-2-thiophenecarboxylic acid” is used in the field of chemical synthesis . It is a key component in the synthesis of various complex organic compounds .

Preparation of Novel Acetylene Monomer

This compound has been used in the preparation of a novel acetylene monomer . This monomer is required for the synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate) .

Synthesis of Oxazolines and Oxazoles

“3-Sulfanyl-2-thiophenecarboxylic acid” is also used in the synthesis of oxazolines and oxazoles . These are heterocyclic compounds that have applications in various fields, including medicinal chemistry and materials science .

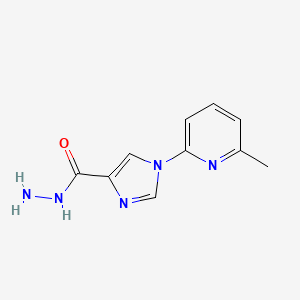

Development of D-Amino Acid Inhibitors

This compound is used as a leading compound for the development of a clinically useful D-amino acid inhibitor . D-amino acid inhibitors have potential therapeutic applications in the treatment of various diseases .

Material Science

In the field of material science, “3-Sulfanyl-2-thiophenecarboxylic acid” is used in the synthesis of polymers . These polymers have potential applications in various areas, including electronics and energy storage .

Pharmaceutical Research

“3-Sulfanyl-2-thiophenecarboxylic acid” is used in pharmaceutical research . It is a key component in the synthesis of various pharmaceutical compounds .

Safety and Hazards

3-Sulfanyl-2-thiophenecarboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as sulfanilides , which are generally known to interact with various enzymes and receptors in the body.

Mode of Action

As a sulfanilide, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Propriétés

IUPAC Name |

3-sulfanylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJFGTARBDFRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363186 |

Source

|

| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90033-62-8 |

Source

|

| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

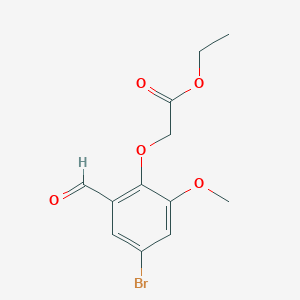

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)

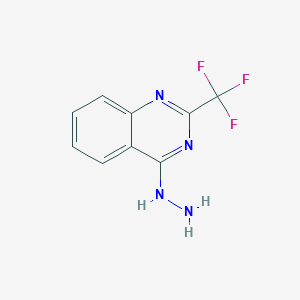

![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)

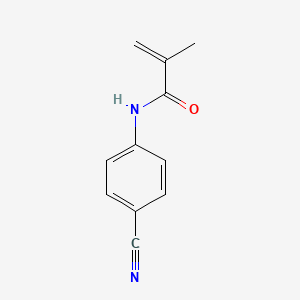

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

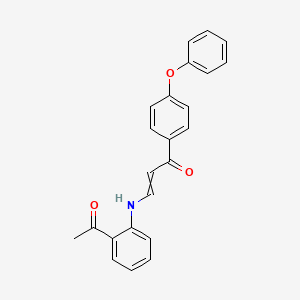

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)